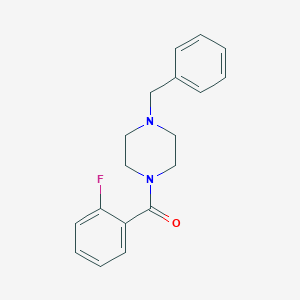

1-Benzyl-4-(2-fluorobenzoyl)piperazine

Description

Properties

Molecular Formula |

C18H19FN2O |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(4-benzylpiperazin-1-yl)-(2-fluorophenyl)methanone |

InChI |

InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)18(22)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |

InChI Key |

FOSJEMCVTBLEHA-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorine Substitution

- Steric Effects : The fluorine atom’s small size minimizes steric hindrance, allowing for tighter binding compared to bulkier halogens like chlorine or bromine .

Benzoyl vs. Benzyl Groups

- The benzoyl group in the target compound introduces a ketone moiety, which may participate in hydrogen bonding or π-π stacking, unlike the simpler benzyl group in 1-Benzylpiperazine. This difference correlates with distinct pharmacological profiles: benzoyl derivatives often exhibit higher target specificity .

Sulfonyl and Nitro Substitutions

- Sulfonyl-containing derivatives (e.g., 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine) demonstrate increased polarity, enhancing interactions with hydrophilic binding pockets .

- Nitro groups (e.g., in 1-Benzyl-4-(4-nitrobenzyl)piperazine) promote apoptosis in cancer cells via mitochondrial pathways but may also increase cytotoxicity .

Anticancer Potential

- 1-Benzyl-4-(4-nitrobenzyl)piperazine: Confirmed IC50 of 25 µM against cancer cell lines, outperforming non-nitro analogs .

- 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine : Demonstrated activity in tubulin polymerization assays, a key mechanism in anticancer therapy .

Antimicrobial Activity

- Target Compound : Fluorine’s electronegativity may enhance membrane penetration, improving antimicrobial efficacy (hypothetical).

- 1-Benzyl-4-(4-nitrobenzyl)piperazine : MIC of 32 µg/mL against bacterial strains, superior to simpler derivatives .

Neurotransmitter Receptor Interactions

- 1-Benzyl-4-(4-ethoxybenzyl)piperazine : Ethoxy group enhances binding to serotonin/dopamine receptors, suggesting CNS applications .

- 1-(2-Fluorobenzyl)piperazine : Fluorine substitution improves affinity for neurotransmitter transporters, as seen in triazole derivatives .

Preparation Methods

Reaction with 2-Fluorobenzoyl Chloride

The most straightforward method involves reacting 1-benzylpiperazine with 2-fluorobenzoyl chloride in the presence of a base. This one-step acylation proceeds via nucleophilic substitution at the piperazine nitrogen:

Procedure :

-

Dissolve 1-benzylpiperazine (1 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (1.2 equiv.) as a base to scavenge HCl.

-

Slowly add 2-fluorobenzoyl chloride (1.1 equiv.) at 0°C, then warm to room temperature and stir for 4–6 hours.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Data :

Mechanistic Insight :

The reaction proceeds via the formation of a reactive acyl chloride intermediate, which undergoes nucleophilic attack by the secondary amine of 1-benzylpiperazine. The electron-withdrawing fluorine atom on the benzoyl group slightly reduces reactivity compared to non-fluorinated analogs, necessitating mild heating (40–50°C) in some cases.

Stepwise Protection/Deprotection Strategy

Piperazine Protection with Boc Groups

To avoid over-acylation, a protection/deprotection approach is employed:

-

Protection : Treat piperazine with di-tert-butyl dicarbonate (Boc₂O) to form 1,4-di-Boc-piperazine.

-

Alkylation : React with benzyl bromide in the presence of K₂CO₃ to yield 1-benzyl-4-Boc-piperazine.

-

Acylation : Remove the Boc group using HCl/dioxane, then react with 2-fluorobenzoyl chloride under standard conditions.

Advantages :

-

Prevents formation of bis-acylated byproducts.

-

Enables purification at each stage (typical purity >95% by HPLC).

Data :

| Step | Yield | Conditions | Source |

|---|---|---|---|

| Boc Protection | 90% | THF, RT, 2 hours | |

| Alkylation | 82% | DMF, K₂CO₃, 80°C | |

| Acylation | 78% | DCM, 0°C → RT |

Microwave-Assisted Synthesis

Accelerated Acylation

Microwave irradiation reduces reaction times significantly:

Procedure :

-

Combine 1-benzylpiperazine (1 equiv.), 2-fluorobenzoyl chloride (1.1 equiv.), and DIPEA (1.5 equiv.) in acetonitrile.

-

Irradiate at 120°C for 20 minutes under 300 W microwave power.

-

Filter and concentrate to obtain crude product (yield: 88%).

Key Benefits :

-

10-fold reduction in reaction time compared to conventional methods.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling

A patent describes a two-step process involving cross-coupling:

-

Synthesize 1-benzyl-4-(2-fluorophenyl)piperazine via Suzuki-Miyaura coupling.

-

Oxidize the phenyl group to a benzoyl moiety using KMnO₄ in acidic conditions.

Data :

Limitations :

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield Range | Scalability | Pros/Cons |

|---|---|---|---|

| Direct Acylation | 75–85% | High | Simple but risk of di-acylation |

| Protection Strategy | 70–78% | Moderate | Pure product, longer route |

| Microwave-Assisted | 85–88% | High | Fast, energy-efficient |

| Catalytic Coupling | 38–58% | Low | Complex, low yield |

Solvent and Base Optimization

-

Solvents : DCM and THF are preferred for their inertness and ability to dissolve both reactants.

-

Bases : Triethylamine outperforms NaOH or K₂CO₃ in minimizing side reactions.

Industrial-Scale Considerations

For large-scale production (>1 kg), the direct acylation method is favored due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.